BenchChemオンラインストアへようこそ!

7-Nitroindazole (sodium)

Aqueous solubility Formulation science In vivo dosing

7-Nitroindazole sodium salt (7-NiNa; CAS 161467-34-1; C₇H₄N₃NaO₂; MW 185.12) is the sodium salt form of 7-nitroindazole, a heterocyclic small-molecule inhibitor of nitric oxide synthase (NOS). While the parent free base 7-nitroindazole (CAS 2942-42-9) is a well-characterized, blood-brain barrier (BBB)-penetrable inhibitor with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) in vivo, its practical utility has been severely constrained by negligible aqueous solubility.

Molecular Formula C7H5N3NaO2
Molecular Weight 186.12 g/mol
Cat. No. B14760569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindazole (sodium)
Molecular FormulaC7H5N3NaO2
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na]
InChIInChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9);
InChIKeyHWZIWXQUKMBPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroindazole (Sodium) – A Solubility-Enhanced, BBB-Penetrant nNOS Inhibitor for Cerebral Nitric Oxide Research


7-Nitroindazole sodium salt (7-NiNa; CAS 161467-34-1; C₇H₄N₃NaO₂; MW 185.12) is the sodium salt form of 7-nitroindazole, a heterocyclic small-molecule inhibitor of nitric oxide synthase (NOS) . While the parent free base 7-nitroindazole (CAS 2942-42-9) is a well-characterized, blood-brain barrier (BBB)-penetrable inhibitor with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) in vivo, its practical utility has been severely constrained by negligible aqueous solubility . The sodium salt was specifically developed to overcome this formulation barrier, offering substantially improved aqueous solubility while retaining the pharmacological profile of the parent molecule, including central NOS inhibition (IC₅₀ 0.47 µM in mouse cerebellum) and the critical ability to inhibit brain NOS without elevating systemic blood pressure [1].

Why 7-Nitroindazole (Sodium) Cannot Be Replaced by the Free Base or Non-Selective NOS Inhibitors


Substituting 7-nitroindazole sodium with the free base, or with pan-NOS inhibitors such as L-NAME or L-NMMA, introduces risks that undermine experimental validity and translational relevance. The free base is virtually insoluble in water (classified as 'H₂O: insoluble'), forcing reliance on organic co-solvents (e.g., DMSO, peanut oil) that complicate in vivo dosing, alter pharmacokinetics, and introduce vehicle-dependent pharmacological confounds [1]. L-NAME, by contrast, lacks neuronal isoform selectivity and produces significant hypertension by co-inhibiting endothelial NOS, thereby conflating central NOS effects with systemic cardiovascular perturbations [2]. Even within the indazole class, 3-bromo-7-nitroindazole offers greater in vitro potency but sacrifices nNOS selectivity, potently inhibiting iNOS (IC₅₀ 0.29 µM) . The sodium salt uniquely addresses all three criteria—aqueous solubility for flexible formulation, functional nNOS selectivity reflected in blood-pressure neutrality, and retained BBB penetration—making non-equivalent substitution a source of irreproducible or confounded results.

7-Nitroindazole Sodium – Quantified Differentiation from Analogs, Alternatives, and In-Class Candidates


Aqueous Solubility: Sodium Salt vs. Free Base – Enabling Aqueous Formulation Without Organic Co-Solvents

The most immediate procurement-relevant differentiation of 7-nitroindazole sodium is its aqueous solubility, which eliminates the formulation constraints of the parent free base. The free base is classified as 'H₂O: insoluble' by the manufacturer, whereas the sodium salt achieves a measured solubility of 2 mM in water (equivalent to approximately 0.37 mg/mL) at standard storage conditions . This shift from 'insoluble' to 'soluble' in aqueous media is not incremental—it determines whether the compound can be delivered intracerebroventricularly, intravenously, or via mini-pump without recourse to organic vehicles that independently perturb NOS activity or cardiovascular parameters [1]. The sodium salt's solubility in artificial cerebrospinal fluid further enables direct brain-tissue perfusion studies, an application inaccessible with the free base .

Aqueous solubility Formulation science In vivo dosing

Brain NOS Inhibition Potency: 1.85-Fold More Potent Than L-NAME in Mouse Cerebellar Assay

In a direct comparative in vitro assay using mouse cerebellar NOS, 7-nitroindazole demonstrated an IC₅₀ of 0.47 μM, making it 1.85-fold more potent than L-NAME (IC₅₀ 0.87 μM) and 5.04-fold more potent than L-NMMA (IC₅₀ 2.37 μM) in the same experimental system . This potency advantage is meaningful at the whole-animal level: at a dose of 25 mg/kg i.p., 7-nitroindazole reduced mouse cerebellar NOS activity by over 55% at 15 minutes post-administration without increasing mean arterial pressure, whereas L-NAME at pharmacologically active doses consistently elevates blood pressure due to non-selective eNOS co-inhibition [1].

NOS inhibition Cerebellar NOS Potency comparison

In Vivo Hemodynamic Selectivity: 7-NiNa Preserves Blood Pressure While L-NAME Causes Significant Hypertension

In a definitive direct-comparison study, Wistar-Kyoto (WKY) rats received chronic intracerebroventricular infusion of either the non-selective NOS inhibitor L-NAME (50 μg/kg/day) or the selective nNOS inhibitor 7-nitroindazole sodium (7-NI·Na⁺; 34 μg/kg/day) for 11–12 days [1]. L-NAME significantly elevated mean arterial pressure from 118 ± 1.1 mmHg (controls) to 125 ± 2.1 mmHg (P < 0.01), whereas 7-NI·Na⁺ produced no change in MAP or heart rate. This differential hemodynamic profile is the operational definition of in vivo nNOS selectivity and is not observable from in vitro IC₅₀ panels alone [1][2].

Blood pressure nNOS selectivity Cardiovascular safety

Mini-Pump Delivery Unlocks Neuroprotection: Sodium Salt Achieves Significance (P < 0.01) in Gerbil Global Ischemia Where Intermittent Dosing Fails

In the gerbil model of global cerebral ischemia (5 min bilateral carotid occlusion), the sodium salt of 7-nitroindazole was directly compared with the free base and with L-NAME under identical experimental conditions [1]. The free base (intermittent i.p. dosing) and L-NAME both provided significant neuroprotection against CA1 hippocampal neuronal death (P < 0.01). Critically, the sodium salt administered via the same intermittent bolus protocol (up to 12 doses post-occlusion) showed no protection. However, when the identical sodium salt was delivered by continuous subcutaneous mini-pump infusion (0.05 mg/h for 72 h), it produced significant neuroprotection (P < 0.01) comparable to MK-801 and eliprodil [1]. This result directly demonstrates that the sodium salt's solubility advantage enables a continuous-delivery paradigm that is pharmacodynamically required for efficacy, and that cannot be replicated by bolus dosing of either salt form.

Global cerebral ischemia Neuroprotection Continuous infusion

Isoform Selectivity Ratio: ~8-Fold Discrimination Between nNOS and iNOS Guides Experimental Interpretation

When selecting an nNOS inhibitor for studies where inducible NOS (iNOS) may be co-expressed (e.g., neuroinflammation models), the isoform selectivity ratio becomes a critical procurement criterion. Commercially compiled IC₅₀ data for 7-nitroindazole against recombinant rat isoforms yield values of 0.71 μM (nNOS), 0.78 μM (eNOS), and 5.8 μM (iNOS), corresponding to an nNOS/iNOS selectivity ratio of approximately 8.2-fold . This contrasts with the more potent but less selective 3-bromo-7-nitroindazole, which inhibits iNOS with an IC₅₀ of 0.29 μM—making it a 1.7-fold preferential nNOS inhibitor rather than an nNOS-selective tool . The sodium salt retains the parent selectivity profile, providing the ~8-fold iNOS discrimination that permits cleaner dissection of constitutive vs. inducible NO sources in mixed-pathology models.

Isoform selectivity nNOS iNOS eNOS

BBB Penetration: Verified Central NOS Inhibition Confirms Brain Exposure Without Surrogate PK Assumptions

Unlike many charged NOS inhibitors that fail to cross the BBB, 7-nitroindazole sodium retains the brain-penetrant property of the parent indazole scaffold. Direct pharmacodynamic evidence demonstrates dose-dependent inhibition of central NOS activity: i.p. administration of 7-nitroindazole at 10 mg/kg to rats produced significant ex vivo NOS inhibition in cerebellum (31.1 ± 3.2%), cerebral cortex (38.2 ± 5.6%), hippocampus (37.0 ± 2.8%), and adrenal gland (23.7 ± 3.0%) at 60 minutes post-dose [1]. The sodium salt's brain penetration is further confirmed by its efficacy in intracerebroventricular infusion paradigms where central NOS inhibition is achieved without detectable systemic NOS inhibition [2]. This BBB penetration is not a given among nNOS inhibitors: the highly selective peptidomimetic inhibitor N-propyl-L-arginine (NPA) requires specialized delivery strategies for CNS access, making 7-nitroindazole sodium the practical choice for studies requiring systemic administration with central target engagement [3].

Blood-brain barrier Brain penetration Central NOS inhibition

7-Nitroindazole Sodium – Evidence-Backed Application Scenarios for Procurement Decision-Making


Continuous Intracerebroventricular Infusion Studies Requiring Aqueous Solubility and Hemodynamic Neutrality

When experimental protocols demand chronic i.c.v. infusion of an nNOS inhibitor, 7-nitroindazole sodium is the only form compatible with aqueous artificial CSF vehicle. The soluble sodium salt (2 mM in water) can be directly dissolved in artificial CSF for mini-pump delivery, while the free base requires organic co-solvents incompatible with CNS infusion. Critically, at i.c.v. doses (34 μg/kg/day) that modulate baroreceptor reflex sensitivity, 7-NI·Na⁺ does not elevate mean arterial pressure or heart rate, whereas L-NAME at equivalent central doses produces significant hypertension (P < 0.01) [1]. This scenario applies to studies of central NO regulation of autonomic function, neurogenic hypertension, and brain-stem cardiovascular control.

Global and Focal Cerebral Ischemia Models with Continuous Subcutaneous Mini-Pump Delivery

The gerbil BCAO study by O'Neill et al. (1996) provides the definitive evidence: 7-nitroindazole sodium administered by subcutaneous mini-pump (0.05 mg/h for 72 h) achieves significant CA1 hippocampal neuroprotection (P < 0.01) comparable to MK-801 and eliprodil, whereas the same sodium salt delivered by intermittent bolus injection (up to 12 doses) provides no protection [2]. This result directly informs procurement decisions for cerebral ischemia research: the sodium salt must be specified for continuous-delivery protocols, and intermittent dosing—even with the soluble form—is pharmacodynamically ineffective. The solubility-enabled mini-pump approach is also applicable to traumatic brain injury, subarachnoid hemorrhage, and neonatal hypoxia-ischemia models.

Neuroinflammation Studies Requiring Discrimination of nNOS- vs. iNOS-Derived Nitric Oxide

In mixed neuroinflammatory pathologies where both nNOS and iNOS contribute to NO production (e.g., multiple sclerosis models, LPS-induced neuroinflammation, Parkinson's disease models with microglial activation), 7-nitroindazole sodium provides an ~8-fold IC₅₀ discrimination window between nNOS (0.71 μM) and iNOS (5.8 μM) . By selecting concentrations within the 1–5 μM range, researchers can achieve substantial nNOS inhibition while sparing the majority of iNOS activity, enabling cleaner mechanistic attribution. This contrasts with 3-bromo-7-nitroindazole (~1.7-fold discrimination) and pan-NOS inhibitors like L-NAME, which cannot resolve isoform-specific contributions.

Antinociceptive and Dyskinesia Research Requiring Systemic Dosing Without Cardiovascular Confounds

7-Nitroindazole sodium can be administered systemically (i.p. or s.c.) at doses of 10–80 mg/kg that produce significant anti-nociceptive effects in the formalin-induced pain model (ED₅₀ 26.0 mg/kg for late-phase licking) and reduce L-DOPA-induced dyskinesias by over 50% in MPTP-treated non-human primates, all without increasing mean arterial pressure over the experimental period . This hemodynamic neutrality at behaviorally active doses is a procurement-critical differentiator from L-NAME, which elevates blood pressure at all pharmacologically active doses and thereby confounds behavioral readouts with cardiovascular stress responses.

Quote Request

Request a Quote for 7-Nitroindazole (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.